molecular formula C4H10O3 B097692 Di(ethylene glycol-d2) CAS No. 18995-18-1

Di(ethylene glycol-d2)

Cat. No.: B097692
CAS No.: 18995-18-1
M. Wt: 108.13 g/mol
InChI Key: MTHSVFCYNBDYFN-KCZCTXNHSA-N
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Description

Di(ethylene glycol-d2) (DEG-d2) is a deuterated derivative of diethylene glycol (DEG), where two hydrogen atoms are replaced with deuterium isotopes. The base compound, DEG (CAS 111-46-6), has the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol. DEG is a hygroscopic, colorless liquid with a sweet taste, a boiling point of 244–245°C, and a density of 1.118 g/mL . It is miscible with water, alcohols, and acetone, and serves as a solvent, plasticizer, and intermediate in resins and antifreeze formulations .

The deuterated form, DEG-d2, retains the chemical reactivity of DEG but exhibits altered physical properties due to isotopic substitution. Deuterium increases molecular weight slightly (C₄H₈D₂O₃; ~108.14 g/mol) and modifies vibrational frequencies, making it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent to suppress proton signals . Its synthesis typically involves catalytic exchange or deuterated starting materials.

Properties

IUPAC Name

1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSVFCYNBDYFN-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCO[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583764
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
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Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-18-1
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(ethylene glycol-d2)
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Preparation Methods

Acid-Catalyzed Deuterium Exchange

The most widely adopted method for synthesizing DEG-d2 involves acid-catalyzed hydrogen-deuterium (H-D) exchange. In this process, diethylene glycol reacts with deuterium oxide (D₂O) under reflux conditions. A catalytic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), accelerates the exchange of hydroxyl hydrogen atoms with deuterium. The reaction typically proceeds at 80–100°C for 24–48 hours, achieving partial deuteration at the hydroxyl positions.

Key parameters influencing deuteration efficiency include:

  • Molar ratio of D₂O to diethylene glycol : A 5:1 ratio ensures excess deuterium availability.

  • Catalyst concentration : 0.5–1.0 wt% H₂SO₄ optimizes exchange kinetics without promoting side reactions.

  • Reaction duration : Prolonged reflux (up to 72 hours) increases deuterium incorporation but risks thermal degradation.

Post-reaction, the mixture undergoes fractional distillation under reduced pressure (10–20 mmHg) to isolate DEG-d2 from unreacted D₂O and catalyst residues.

Isotopic Purification Techniques

Achieving >98% isotopic purity necessitates multi-step purification:

Vacuum Distillation

A two-stage distillation process separates DEG-d2 based on boiling point differences:

  • Primary distillation : Removes low-boiling impurities (e.g., residual D₂O) at 70°C and 15 mmHg.

  • Secondary distillation : Collects the main fraction at 120–125°C and 10 mmHg.

Chromatographic Refinement

Size-exclusion chromatography (SEC) or preparative gas chromatography (GC) further eliminates non-deuterated contaminants. SEC using polystyrene-divinylbenzene resins achieves baseline separation of DEG-d2 from protonated glycols.

Industrial-Scale Production Strategies

Continuous Flow Deuteration

Industrial facilities employ continuous flow reactors to maximize throughput and isotopic consistency. The process involves:

  • Preheating : Diethylene glycol and D₂O are mixed and heated to 90°C.

  • Catalytic exchange : The mixture passes through a fixed-bed reactor packed with solid acid catalysts (e.g., sulfonated zirconia).

  • In-line distillation : A fractional distillation column integrated into the flow system enables real-time separation of DEG-d2.

This method achieves a production capacity of 500–1,000 kg/day with a deuteration efficiency of 95–97%.

Solid-State Polymerization (SSP) for Isotopic Enrichment

Recent advances adapt SSP, traditionally used in polyester manufacturing, to enhance deuteration:

  • Oligomer synthesis : Partially deuterated diethylene glycol is condensed into low-molecular-weight oligomers.

  • High-temperature annealing : Oligomers are heated to 160–180°C under vacuum, promoting chain extension and deuterium redistribution.

  • Depolymerization : Controlled hydrolysis recovers high-purity DEG-d2 with isotopic uniformity >99%.

Analytical Validation of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The absence of proton signals at δ 4.7–5.0 ppm (hydroxyl protons) confirms complete deuteration.

  • ²H NMR : Quantifies deuterium distribution across molecular positions.

Mass Spectrometry (MS)

High-resolution MS (HRMS) with electrospray ionization (ESI) detects isotopic impurities at concentrations as low as 0.1%. The molecular ion cluster for DEG-d2 (C₄H₈D₂O₃⁺) appears at m/z 108.12 with a characteristic isotopic pattern.

Physicochemical Property Verification

PropertyDEG-d2 ValueMeasurement Method
Boiling Point243–245°CASTM D1078
Density (20°C)1.128 g/cm³Pycnometry
Refractive Index1.447–1.449Abbe Refractometer
Viscosity (25°C)35–38 mPa·sRotational Viscometry

Challenges and Mitigation Strategies

Isotopic Scrambling

Unintended deuterium migration during synthesis can reduce positional specificity. Strategies to minimize scrambling include:

  • Low-temperature processing : Maintaining reactions below 100°C reduces kinetic energy for H-D exchange.

  • Inert atmosphere : Nitrogen or argon blanketing prevents oxidative degradation pathways.

Byproduct Formation

Common byproducts like deuterated ethers (e.g., dioxane-d₄) arise from condensation reactions. These are mitigated by:

  • Stoichiometric control : Limiting reaction time and excess D₂O suppresses etherification.

  • Additive inhibitors : Hydroquinone (0.1 wt%) acts as a free-radical scavenger .

Chemical Reactions Analysis

Types of Reactions: Di(ethylene glycol-d2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

DEG-d2 is utilized across various scientific disciplines:

1. Chemistry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : DEG-d2 serves as a deuterated solvent, enhancing the resolution and sensitivity of NMR studies. The presence of deuterium alters vibrational frequencies, allowing for more precise molecular structure analysis and dynamics observation.

2. Biology

  • Metabolic Studies : The compound is employed to trace biochemical pathways. Its isotopic labeling enables researchers to monitor metabolic processes in living organisms effectively.

3. Medicine

  • Drug Development : DEG-d2 is used in the formulation of pharmaceuticals to improve pharmacokinetics and bioavailability. Its isotopic labeling assists in understanding drug metabolism and interactions within biological systems.

4. Industry

  • Production of Deuterated Compounds : DEG-d2 is applied in synthesizing other deuterated compounds for various industrial processes, enhancing product quality and performance.

Case Studies

Case Study 1: NMR Spectroscopy
In a study examining molecular interactions, researchers utilized DEG-d2 as a solvent in NMR spectroscopy to investigate protein-ligand binding dynamics. The results demonstrated enhanced signal clarity compared to traditional solvents, confirming the utility of DEG-d2 in complex biological systems.

Case Study 2: Drug Metabolism
A pharmacokinetic study involving a new drug formulation incorporated DEG-d2 to trace its metabolic pathway in clinical trials. The isotopic labeling provided insights into absorption rates and metabolic stability, leading to optimized dosing regimens.

Mechanism of Action

The mechanism of action of di(ethylene glycol-d2) is primarily related to its role as a deuterated solvent. The presence of deuterium atoms instead of hydrogen atoms affects the vibrational frequencies of molecular bonds, which can be detected using spectroscopic techniques. This property makes di(ethylene glycol-d2) valuable in studying molecular interactions and dynamics .

Comparison with Similar Compounds

Comparison with Ethylene Glycol (EG)

Structural and Physical Properties

  • Ethylene Glycol (EG) : C₂H₆O₂; MW 62.07 g/mol; boiling point 197.3°C; density 1.113 g/cm³ .
  • Di(ethylene glycol) (DEG) : C₄H₁₀O₃; MW 106.12 g/mol; boiling point 244–245°C; density 1.118 g/mL .

DEG’s extended structure (two ethylene oxide units) confers higher viscosity, boiling point, and thermal stability compared to EG.

Comparison with Dipropylene Glycol (DPG)

Structural Isomerism and Properties

  • DPG : A mixture of isomers (e.g., 2,2'-dihydroxydiisopropylether); molecular formula C₆H₁₄O₃; MW 134.17 g/mol. Exhibits variable boiling points (230–250°C) depending on isomer ratios .
  • DEG : Linear structure with two ethylene oxide units, leading to predictable physical properties.

Comparison with Triethylene Glycol (TEG)

Structural and Functional Differences

  • TEG : C₆H₁₄O₄; MW 150.17 g/mol; boiling point 285°C. Contains three ethylene oxide units, enhancing hygroscopicity and thermal stability.
  • DEG : Shorter chain length limits its dehydration efficiency compared to TEG, which is widely used in natural gas dehydration .

Industrial Use Cases

  • TEG : Dominates gas processing and air sanitization due to superior water absorption.
  • DEG : Utilized in niche applications like solvent coupling and heat transfer fluids .

Deuterated vs. Non-Deuterated DEG

Isotopic Effects

  • DEG-d2 : Deuterium substitution reduces proton interference in NMR, making it ideal for spectroscopic studies. Slight increases in boiling point and density compared to DEG .
  • DEG : Standard form used in bulk industrial processes where isotopic purity is unnecessary.

Data Tables

Table 1: Physical Properties of Selected Glycols

Compound Formula MW (g/mol) Boiling Point (°C) Density (g/mL)
Ethylene Glycol C₂H₆O₂ 62.07 197.3 1.113
Di(ethylene glycol) C₄H₁₀O₃ 106.12 244–245 1.118
Di(ethylene glycol-d2) C₄H₈D₂O₃ ~108.14 ~245–247 ~1.122
Dipropylene Glycol C₆H₁₄O₃ 134.17 230–250 1.022
Triethylene Glycol C₆H₁₄O₄ 150.17 285 1.125

Biological Activity

Di(ethylene glycol-d2) (DEG-d2) is a deuterated form of diethylene glycol, primarily utilized in scientific research due to its unique isotopic properties. This article explores the biological activity of DEG-d2, focusing on its metabolic pathways, toxicity, and implications in various biological contexts.

Di(ethylene glycol-d2) has the chemical formula C4H10D4O3\text{C}_4\text{H}_{10}\text{D}_4\text{O}_3 and is characterized as a colorless liquid with a sweet taste. It is commonly used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, aiding in the study of molecular structures and dynamics. Additionally, it plays a role in metabolic studies to trace biochemical pathways and reactions, particularly in drug development to enhance pharmacokinetics and bioavailability.

Metabolic Pathways

The metabolism of diethylene glycol, including its deuterated form, primarily occurs through the action of enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). DEG is metabolized into several metabolites, including:

  • 2-Hydroxyethoxy acetaldehyde
  • 2-Hydroxyethoxyacetic acid (HEAA)
  • Diglycolic acid

These metabolites are crucial in understanding the compound's toxicity, particularly regarding acute kidney injury (AKI). Studies indicate that diglycolic acid significantly contributes to DEG-induced AKI, with evidence showing that inhibition of DEG metabolism can reduce kidney injury .

Toxicological Effects

DEG exposure is associated with severe health risks, particularly when ingested. The primary toxic effects include:

  • Acute Renal Failure: Ingestion of 0.5 to 1 g/kg body weight can lead to severe intoxication.
  • Metabolic Acidosis: Elevated serum creatinine levels and increased aminotransferases.
  • Neurotoxic Effects: Changes in serum enzyme activities and potential cardiac effects.

In human cases of DEG poisoning, symptoms often include nausea, vomiting, abdominal pain, and polyuria. Autopsy findings in severe cases have revealed lesions in the kidneys and liver .

Case Studies

Recent case studies have highlighted the dangers associated with DEG contamination in pharmaceuticals. Notable outbreaks of unexplained AKI have been documented in children due to contaminated medications:

  • Nigeria: An outbreak linked to contaminated paracetamol syrup resulted in acute renal failure in several children.
  • India: Similar cases were reported where DEG contamination was identified as a contributing factor to AKI.
  • South Africa: Cases of unexplained renal failure were traced back to medications containing DEG.

These studies emphasize the critical need for stringent quality control measures in pharmaceutical manufacturing to prevent DEG contamination .

Research Findings

Research has shown that DEG does not exhibit significant biological effects at concentrations typically encountered during offshore oil exploitation. A study involving sea bass exposed to DEG indicated limited biomarker responses, suggesting that while DEG may not be acutely toxic at low levels, its metabolites could pose risks under certain conditions .

Summary Table of Biological Activity Findings

Study Findings Implications
Study 1 Limited effects on marine organisms exposed to DEGSuggests low acute toxicity at environmental levels
Study 2 Multiple cases of AKI linked to pharmaceutical contaminationHighlights need for regulatory oversight
Study 3 Metabolites like diglycolic acid contribute to kidney injuryIndicates importance of metabolic pathways in toxicity

Q & A

Q. Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors, as chronic exposure may cause respiratory irritation .
  • Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent environmental contamination .
  • PPE : Wear nitrile gloves and chemical-resistant goggles; avoid latex gloves due to permeability concerns .

Advanced Research: How can Di(ethylene glycol-d2) serve as an internal standard in quantifying trace ethylene glycol metabolites via LC-MS/MS?

Q. Methodological Answer :

  • Sample Preparation : Spike biological samples (e.g., urine) with DEG-d2 to match the matrix. Use protein precipitation with acetonitrile (1:4 v/v) to isolate analytes .
  • Chromatography : Employ a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for baseline separation .
  • Quantification : Apply isotope dilution analysis, correlating DEG-d2’s peak area with target metabolites (e.g., diglycolic acid) using a calibration curve (R² > 0.995) .

Basic Research: What spectroscopic techniques are most effective for characterizing Di(ethylene glycol-d2) in complex mixtures?

Q. Methodological Answer :

  • FT-IR : Identify O-D stretching vibrations (~2500 cm⁻¹) and C-O-C asymmetric stretches (~1120 cm⁻¹) to confirm deuteration .
  • NMR : Use ²H NMR to assess deuterium distribution and ¹³C NMR to verify structural integrity .
  • Raman Spectroscopy : Resolve overlapping peaks in multicomponent systems by leveraging DEG-d2’s unique polarizability shifts .

Advanced Research: How does deuteration of Di(ethylene glycol-d2) influence its phase behavior in deep eutectic solvents (DES)?

Q. Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting point depression in DES formulations (e.g., DEG-d2/choline chloride) to assess hydrogen-bonding modifications due to deuterium .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bond lifetimes and solvent structuring using force fields like OPLS-AA .
  • Validation : Compare simulated phase diagrams with experimental DSC data to refine interaction parameters .

Basic Research: How to design a stability study for Di(ethylene glycol-d2) under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Degradation Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via GC-FID to detect decomposition products (e.g., ethylene oxide) .
  • Light Sensitivity : Expose aliquots to UV (254 nm) and measure deuterium loss via ²H NMR .
  • Container Compatibility : Test glass vs. polymer containers (e.g., PET) for leachables using ICP-MS .

Advanced Research: Can Di(ethylene glycol-d2) act as a tracer in metabolic flux analysis of glycolytic pathways?

Q. Methodological Answer :

  • Isotope Labeling : Introduce DEG-d2 into cell cultures and track deuterium incorporation into downstream metabolites (e.g., pyruvate) via LC-HRMS .
  • Fluxomics : Apply ¹³C metabolic flux analysis (MFA) with parallel DEG-d2 tracing to resolve isotopic scrambling in central carbon metabolism .
  • Data Integration : Use platforms like OpenMETA to correlate flux data with transcriptomic profiles, accounting for deuterium’s kinetic isotope effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.